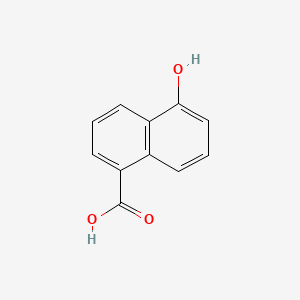

5-Hydroxy-1-naphthoic acid

Übersicht

Beschreibung

5-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the fifth position and a carboxyl group at the first position on the naphthalene ring. This compound is part of the hydroxynaphthoic acids family, which includes several isomers with varying positions of the hydroxyl and carboxyl groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-naphthoic acid typically involves the hydroxylation of 1-naphthoic acid. One common method includes the use of cytochrome P450 enzymes, which catalyze the regioselective hydroxylation of 1-naphthoic acid to produce this compound . Another method involves the use of chemical reagents such as dimethyl sulfoxide (DMSO) and iodine (I2) in the presence of a solvent like chlorobenzene, followed by oxidation with tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroxylation, purification, and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Lewis-Acid-Mediated Acyl Shifts

A key synthesis route involves Lewis-acid-catalyzed 1,2-acyl shifts of oxabenzonorbornadienes, which produce hydroxynaphthoic acid derivatives . While this method was originally applied to 1-hydroxy-2-naphthoic acid esters, analogous reactions could theoretically access 5-hydroxy-1-naphthoic acid by modulating substituent positions. For example:

-

Reaction Conditions : Substoichiometric Lewis acids (e.g., boron trifluoride) facilitate acyl migration, with yields optimized at 0.5 equivalents of acid .

-

Regioselectivity : Electron-donating substituents (e.g., methoxy groups at C5 or C8) dictate product formation. A C5 substituent drives acyl migration to yield 1-hydroxy-2-naphthoic acid esters, suggesting potential for analogous 5-hydroxy derivatives .

| Reaction Parameter | Optimized Value | Product Yield |

|---|---|---|

| Lewis acid (equiv) | 0.5 | 84% (naphthoic ester) |

| Substrate scale (mmol) | 1.00 | 170 mg (0.84 mmol) |

Microbial Metabolism

Burkholderia sp. BC1 degrades structurally related hydroxynaphthoic acids via gentisic acid pathways . While specific data for this compound is absent, analogous compounds undergo:

-

Initial Conversion : Hydroxylation to form dihydroxynaphthalenes.

-

Intermediate Metabolites : Gentisic acid (2,5-dihydroxybenzoic acid) and catechol .

-

Enzymatic Machinery : Dual pathways involving decarboxylases and dioxygenases, which may also apply to 5-hydroxy derivatives .

O-Methylation by NcsB1

The O-methyltransferase NcsB1 catalyzes regiospecific methylation of hydroxynaphthoic acids. For 2,7-dihydroxy-5-methyl-1-naphthoic acid:

-

Substrate Specificity : Requires an ortho-hydroxy naphthoic acid scaffold. For this compound, methylation at the C5 hydroxy group would yield 5-methoxy-1-naphthoic acid .

| Enzyme Parameter | Value | Activity |

|---|---|---|

| Optimal pH | 6.0 | Maximum |

| (AdoMet) | 1.3 mM | 50 μM enzyme |

Regioselectivity in Substitution

The position of substituents (e.g., hydroxy, methoxy) determines reaction outcomes:

-

Electron-Donating Groups : At C5 or C8, these groups direct acyl migration or methylation .

-

Hydride Shifts : In oxabenzonorbornadiene precursors, 1,2-hydride shifts precede product formation .

Limitations

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1-naphthoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

Biology: It serves as a substrate for enzymatic studies involving hydroxylation and oxidation reactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), by binding to the active site and preventing the enzyme’s normal function. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and potential therapeutic benefits in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-1-naphthoic acid

- 3-Hydroxy-1-naphthoic acid

- 4-Hydroxy-1-naphthoic acid

- 6-Hydroxy-1-naphthoic acid

- 7-Hydroxy-1-naphthoic acid

- 8-Hydroxy-1-naphthoic acid

Comparison: 5-Hydroxy-1-naphthoic acid is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. Compared to other isomers, it may exhibit different enzymatic interactions and therapeutic potentials. For instance, 6-Hydroxy-2-naphthoic acid forms stable solvates with solvents like 1,4-dioxane and dimethyl sulfoxide, which can affect its solubility and application in various fields .

Biologische Aktivität

5-Hydroxy-1-naphthoic acid (5-HNA) is an organic compound with significant biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects.

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- CAS Number : 2437-16-3

5-HNA is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid functional group. This structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that 5-HNA exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined through disc diffusion methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 31.25 | 62.50 |

These results suggest that 5-HNA could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Mutagenic Potential

In studies examining the mutagenic effects of related compounds, 5-HNA was identified as a metabolite of 1-methyl-naphthalene (1-MN). The metabolism of 1-MN leads to the formation of several hydroxylated naphthalene derivatives, including 5-HNA, which were found to induce changes in cytochrome P450 enzyme activity in animal models . This suggests that while 5-HNA may have beneficial effects, it also warrants caution due to potential mutagenicity.

The biological activity of 5-HNA can be attributed to its ability to interact with cellular components and enzymes. The compound is known to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, its interaction with cytochrome P450 enzymes may affect drug metabolism and detoxification processes in the liver .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various naphthoic acid derivatives, including 5-HNA. The results indicated that derivatives with hydroxyl groups exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts. This highlights the importance of functional groups in modulating biological activity .

Case Study: Metabolic Pathways

Another study focused on the metabolic pathways involving 1-MN and its derivatives in rats. It was found that repeated exposure to 1-MN resulted in elevated levels of metabolites such as 5-HNA in renal tissues, which correlated with increased liver enzyme activities indicative of metabolic stress . This case study underscores the need for further investigation into the long-term effects of exposure to compounds like 5-HNA.

Eigenschaften

IUPAC Name |

5-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYMNZLORMNCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179112 | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-16-3 | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AR33UX92C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 5-hydroxy-1-naphthoic acid as a metabolite of methylnaphthalene in the context of this research?

A1: The research focuses on understanding how the fungus Cunninghamella elegans metabolizes 1- and 2-methylnaphthalene. The identification of this compound, alongside other metabolites like 5-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, provides insight into the fungal metabolic pathways involved in the degradation of these compounds. [] This information is valuable for understanding the biodegradation potential of C. elegans for environmental pollutants like methylnaphthalenes.

Q2: The study mentions that a significant portion of the metabolites were present as conjugates. What is the relevance of this finding?

A2: The research found that a significant portion of the 2-methylnaphthalene metabolites in the aqueous phase were conjugated, with 60% releasable by enzymatic treatment with either β-glucuronidase or arylsulfatase. [] This suggests that C. elegans utilizes conjugation reactions, likely forming glucuronide and sulfate conjugates, to further modify and potentially detoxify the initial metabolites of methylnaphthalene. This highlights the complexity of the fungal metabolic processes and their role in handling environmental pollutants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.